molecular formula C48H69N13O13S2 B607431 Felypressin Acetate CAS No. 914453-97-7

Felypressin Acetate

Cat. No.: B607431
CAS No.: 914453-97-7
M. Wt: 1100.278
InChI Key: ZONQCMCHGLZABI-DHSVNZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Felypressin Acetate is a synthetic nonapeptide analog of lypressin or vasopressin. It is composed of cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide residues in sequence, with a disulfide bridge joining the two cysteine residues. This compound is primarily used as a vasoconstrictor in local anesthetic injections for dental procedures and as a hemostatic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Felypressin Acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The disulfide bridge between the cysteine residues is formed through oxidation reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, large-scale purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Felypressin Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the fully synthesized and correctly folded this compound with the desired biological activity .

Scientific Research Applications

Felypressin Acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and folding.

    Biology: Investigated for its role in vasoconstriction and its effects on various biological systems.

    Medicine: Used in dental procedures as a vasoconstrictor and hemostatic agent. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Felypressin Acetate is unique due to its selective vasoconstrictor activity with minimal antidiuretic effects. This makes it particularly useful in dental procedures where localized vasoconstriction is desired without systemic effects .

Biological Activity

Felypressin acetate is a synthetic analog of vasopressin (AVP) and is primarily recognized for its vasoconstrictive properties, making it a valuable agent in medical and dental procedures. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, cellular effects, and relevant clinical studies.

This compound predominantly acts as an agonist for the vasopressin V1a receptor . Upon binding to this receptor, it initiates a cascade of intracellular events that lead to the contraction of vascular smooth muscle, particularly in capillaries, small arterioles, and venules. This action results in vasoconstriction, which is beneficial during local anesthesia to prolong the effect of anesthetics and minimize bleeding during surgical procedures .

Pharmacokinetics

Felypressin exhibits favorable pharmacokinetic properties when used in local anesthetic formulations. Its bioavailability allows for effective use in dental anesthesia, where it is often combined with lidocaine or prilocaine. The onset of action is rapid, making it suitable for immediate clinical applications .

Cellular Effects

The interaction of felypressin with the V1a receptor leads to significant cellular effects:

  • Vasoconstriction : Contraction of smooth muscle cells in blood vessels.
  • Increased Blood Pressure : Felypressin can elevate systolic blood pressure during dental procedures without significantly affecting heart rate .
  • Reduced Blood Flow : Studies have shown that felypressin reduces pulpal blood flow (PBF) and oxygen tension (PpulpO2) following injection, indicating its effectiveness as a vasoconstrictor .

Case Studies and Clinical Applications

  • Dental Procedures : A study involving Japanese White rabbits demonstrated that felypressin significantly decreased PBF compared to saline controls. The reduction in PBF was more pronounced than that caused by epinephrine, suggesting a different profile in terms of vasoconstrictive potency and duration .
    Vasoconstrictor PBF Reduction (%) PpulpO2 Reduction (%)
    Felypressin80Significant decrease
    Epinephrine70Significant decrease
    SalineMinimalNo significant change
  • Cardiovascular Effects : Research indicates that felypressin induces cardiovascular responses similar to AVP but with fewer side effects. High doses can enhance arterial pressure while maintaining a lower risk of adverse cardiovascular events compared to epinephrine .
  • Comparative Studies : In studies comparing felypressin with epinephrine in local anesthetic solutions, felypressin was found to cause less pronounced decreases in PBF and PpulpO2, highlighting its potential advantages in clinical settings where minimizing cardiovascular stress is critical .

Properties

IUPAC Name

acetic acid;N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H65N13O11S2.C2H4O2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34;1-2(3)4/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONQCMCHGLZABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H69N13O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1100.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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